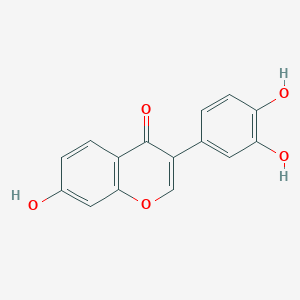

3',4',7-Trihydroxyisoflavone

描述

它是一种典型的巨噬细胞迁移抑制因子 (MIF) 互变异构酶活性的抑制剂 。由于其潜在的治疗应用,尤其是免疫药理学领域,该化合物引起了关注。

准备方法

合成路线和反应条件: Orita-13 的合成涉及使用色烯骨架反应条件通常涉及使用氰基乙酰胺化学来提供多种取代的色烯 。

工业生产方法: 虽然 Orita-13 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以确保高产率和纯度,以及实施有效的纯化工艺以去除任何杂质。

化学反应分析

反应类型: Orita-13 会发生各种化学反应,包括:

氧化: 化合物中存在的羟基可以在特定条件下被氧化。

还原: 该化合物可以被还原形成不同的衍生物。

取代: 羟基可以被其他官能团取代以改变化合物的性质。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 卤代烷或酰氯等试剂可用于取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,羟基的氧化会导致形成醌类化合物,而还原会产生各种羟基衍生物。

科学研究应用

Dermatological Applications

1.1 Treatment of Atopic Dermatitis

Recent studies have demonstrated that 3',4',7-trihydroxyisoflavone exhibits anti-inflammatory properties beneficial for treating atopic dermatitis. In a study involving NC/Nga mice, topical application of this compound significantly reduced symptoms induced by Dermatophagoides farina extract. Histological analyses revealed that it suppressed eosinophil and mast cell infiltration into skin lesions and decreased serum levels of immunoglobulin E (IgE) and macrophage-derived chemokines (CCL22) .

1.2 Improvement of Skin Barrier Function

Another notable application is its role in enhancing skin barrier function. A clinical trial involving healthy male participants showed that a cream containing 0.1% this compound improved skin surface pH and barrier recovery rate, particularly under stress conditions that typically impair skin integrity . The compound was found to inhibit cortisol-induced decreases in keratinocyte differentiation markers such as KRT1, KRT10, FLG, and LOR .

1.3 Depigmentation Effects

this compound has also been studied for its depigmenting effects. It was shown to inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanin production in B16F10 melanoma cells by targeting the melanocortin 1 receptor (MC1R). This action resulted in decreased expression of melanin-producing enzymes, suggesting its potential as a whitening agent in cosmetic formulations .

Oncological Applications

2.1 Prevention of Skin Cancer

The compound has been investigated for its protective effects against UVB-induced skin cancer. Research indicated that this compound inhibited cyclooxygenase-2 (COX-2) expression and suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in tumorigenesis . These findings suggest that it may serve as a preventive agent against UVB-induced carcinogenesis.

Neuroprotective Applications

3.1 Potential in Neurodegenerative Diseases

Emerging evidence suggests that this compound possesses neuroprotective properties that could be beneficial in managing conditions like Alzheimer's and Parkinson's diseases. It has been shown to inhibit protein tyrosine phosphatase 1B and α-glucosidase activities, which are associated with neurodegeneration . This indicates its potential role as a therapeutic agent in neuroprotection.

Data Summary Table

作用机制

Orita-13 通过抑制巨噬细胞迁移抑制因子 (MIF) 的互变异构酶活性来发挥其作用。MIF 是一种参与各种免疫反应的细胞因子,其抑制可以调节炎症过程。该化合物与 MIF 的活性位点结合,阻止其酶活性,从而减少其促炎作用 .

类似化合物:

色烯-4-酮抑制剂: 这些化合物具有类似的色烯骨架,并抑制 MIF 活性.

黄酮类化合物: 槲皮素和山奈酚等化合物具有结构相似性,并表现出相似的生物活性.

Orita-13 的独特性: Orita-13 由于其对 MIF 互变异构酶活性的特异性抑制而具有独特性,这在其他类似化合物中并不常见。这种特异性使其成为研究 MIF 相关生物过程和开发靶向疗法的宝贵工具 .

相似化合物的比较

Chromen-4-one Inhibitors: These compounds share a similar chromene scaffold and inhibit MIF activity.

Flavonoids: Compounds like quercetin and kaempferol have structural similarities and exhibit similar biological activities.

Uniqueness of Orita-13: Orita-13 is unique due to its specific inhibition of MIF tautomerase activity, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in studying MIF-related biological processes and developing targeted therapies .

生物活性

3',4',7-Trihydroxyisoflavone (THIF) is a significant metabolite derived from the isoflavone daidzein, predominantly found in soy products. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive effects. This article provides a detailed overview of the biological activity of THIF, supported by research findings and case studies.

This compound exhibits a molecular structure that allows it to interact with various cellular pathways. Its primary mechanisms include:

- Antioxidant Activity : THIF demonstrates strong antioxidant properties, which help mitigate oxidative stress in cells.

- Estrogenic Activity : The compound has been shown to exhibit estrogen-like effects, influencing estrogen receptors and potentially affecting hormone-related conditions.

- Inhibition of Key Kinases : THIF inhibits cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are crucial in cell proliferation and survival pathways .

Antioxidant Effects

Research indicates that THIF can reduce oxidative stress markers in various cell types. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from damage .

Anti-inflammatory Properties

THIF has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. In vitro studies using RAW 264.7 macrophages revealed that THIF effectively reduced lipopolysaccharide (LPS)-induced inflammation .

Chemopreventive Effects

In studies focused on skin health, THIF exhibited significant protective effects against UVB-induced skin damage. It inhibited cyclooxygenase-2 (COX-2) expression and reduced tumor incidence in hairless mice exposed to UV radiation. This suggests potential applications in skin cancer prevention .

In Vitro Studies

- Cell Proliferation Inhibition : THIF was shown to suppress EGF-induced cell proliferation in JB6 P+ mouse epidermal cells by inhibiting CDKs and PI3K signaling pathways. This effect was linked to its ability to block the phosphorylation of key proteins involved in cell cycle regulation .

- Melanin Production : In B16F10 melanoma cells, THIF inhibited α-melanocyte-stimulating hormone (MSH)-induced melanin production by targeting the melanocortin 1 receptor (MC1R). This highlights its potential for use in skin depigmentation therapies .

Animal Studies

A study involving NC/Nga mice demonstrated that topical application of THIF improved atopic dermatitis symptoms by reducing scratching behavior and inflammation markers. The compound increased filaggrin expression while decreasing protease-activated receptor 2 (PAR-2) expression, indicating its role in skin barrier function improvement .

Data Table: Summary of Biological Activities of this compound

属性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKGKOOLFLYZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022451 | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-63-2 | |

| Record name | 3′,4′,7-Trihydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',7-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。